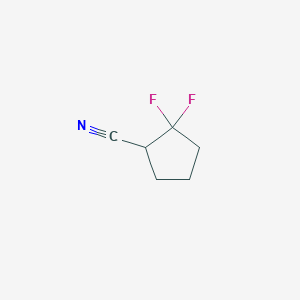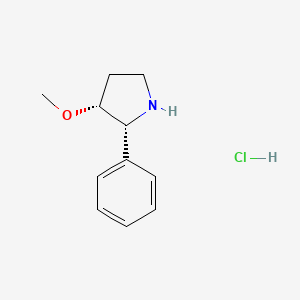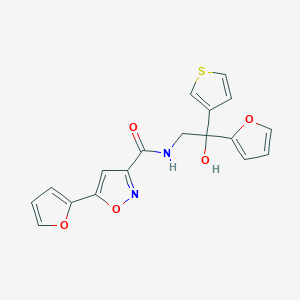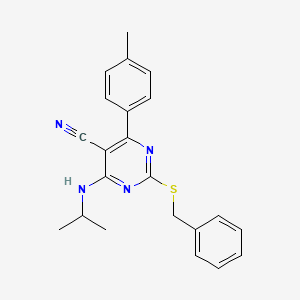
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, also known as BML-275, is a small-molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). It was first synthesized in 2004 by researchers at the University of Dundee in Scotland. Since then, BML-275 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole works by inhibiting the activity of AMPK, which is a key regulator of cellular energy metabolism. By inhibiting AMPK, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole can alter the metabolic pathways that cells use to produce energy, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In addition to its effects on cellular energy metabolism, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole is its specificity for AMPK. Unlike other compounds that target AMPK, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole does not affect other kinases or signaling pathways. This makes it a valuable tool for studying the role of AMPK in various biological processes. However, one limitation of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole is its relatively low potency. In order to achieve significant inhibition of AMPK activity, relatively high concentrations of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole are required.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole. One area of interest is its potential use in combination with other drugs or therapies. For example, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. Another area of interest is the development of more potent and selective AMPK inhibitors. Finally, further research is needed to fully understand the physiological and biochemical effects of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, particularly in the context of different disease states.
Synthesemethoden
The synthesis of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole involves several steps, including the reaction of 2-bromo-4-methylphenylboronic acid with 2,4-dimethylpyrazole-3-carboxaldehyde, followed by the reaction of the resulting product with 2-methylphenylboronic acid. The final product is obtained through a series of purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been used in a wide range of scientific research applications, including cancer research, metabolic disorders, and cardiovascular disease. In cancer research, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In metabolic disorders, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been studied for its potential use in treating obesity and type 2 diabetes. In cardiovascular disease, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to protect against ischemia-reperfusion injury in the heart.
Eigenschaften
IUPAC Name |
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-7-3-5-9-13(11)16-15(18)17(20-19-16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHMKVFLZKUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NN2)C3=CC=CC=C3C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)
![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)

![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2853333.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)


